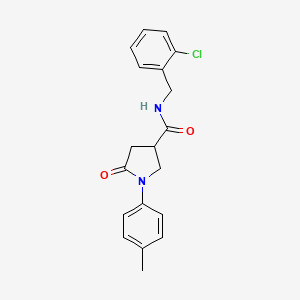![molecular formula C26H25N3O5 B4013704 [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid](/img/structure/B4013704.png)
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid
Descripción general
Descripción
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a naphthalene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Mannich reaction, where an indole is reacted with formaldehyde and a secondary amine to form the desired product . The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions . The final step involves coupling the indole-piperazine intermediate with a naphthalene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown activity against various diseases, including cancer, viral infections, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mecanismo De Acción
The mechanism of action of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The naphthalene group contributes to the compound’s overall stability and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl-1H-indole
- N-arylsulfonyl-3-acetylindole
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Compared to similar compounds, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone stands out due to its unique combination of structural features. The presence of the naphthalene group, in particular, enhances its stability and binding properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.C2H2O4/c28-24(22-10-5-7-18-6-1-2-8-20(18)22)27-14-12-26(13-15-27)17-19-16-25-23-11-4-3-9-21(19)23;3-1(4)2(5)6/h1-11,16,25H,12-15,17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBWJLEDRZPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


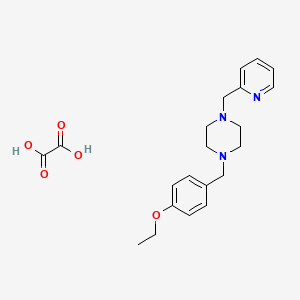
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4013635.png)
![7-(4-chlorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B4013638.png)
![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-4-methylthiazole-5-carboxylate](/img/structure/B4013640.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4013644.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine oxalate](/img/structure/B4013652.png)
![3-(3-Bromo-4-methylphenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B4013659.png)
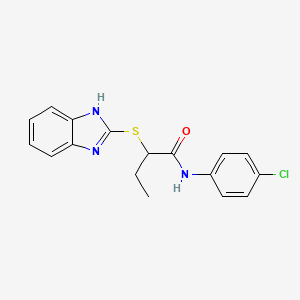
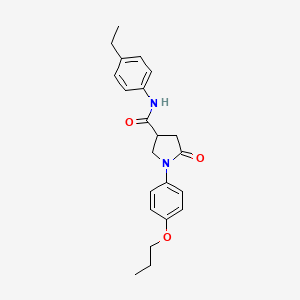
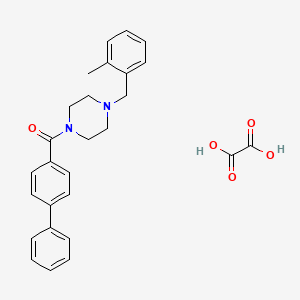
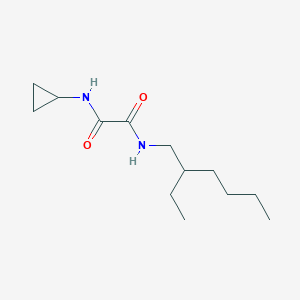
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4013681.png)
![11-(3-ethoxy-4-hydroxyphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)
